Cas no 80517-21-1 (4-Fluoro-2-nitrobenzonitrile)

4-Fluoro-2-nitrobenzonitrile structure
4-Fluoro-2-nitrobenzonitrile structure
Nome do Produto:4-Fluoro-2-nitrobenzonitrile
N.o CAS:80517-21-1
MF:C7H3FN2O2
MW:166.10932469368
MDL:MFCD00277447
CID:720557
PubChem ID:2774652

4-Fluoro-2-nitrobenzonitrile Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Fluoro-2-nitrobenzonitrile
    • Benzonitrile,4-fluoro-2-nitro-
    • 2-Cyano-5-fluoronitrobenzene
    • Benzonitrile, 4-fluoro-2-nitro-
    • PubChem4795
    • 4-Fluoro-2-nitrobenzonitrle
    • KSC497Q7L
    • 4-fluoro-2-nitro-benzonitrile
    • MNEAKKQYFSYZEU-UHFFFAOYSA-N
    • 4-fluoro-2-nitrobenzenecarbonitrile
    • SBB055173
    • VZ29005
    • TRA0077603
    • RP02452
    • AS01690
    • LS10257
    • 4-Fluoro-2-nitrobenzonitrile (ACI)
    • 2-Nitro-4-fluorobenzenecarbonitrile
    • AKOS005257815
    • FT-0618463
    • SCHEMBL404745
    • MFCD00277447
    • DTXSID50379152
    • A9955
    • AM20060266
    • CS-W002604
    • 80517-21-1
    • SY020840
    • EN300-104065
    • J-515351
    • DS-1207
    • AC-4089
    • MDL: MFCD00277447
    • Inchi: 1S/C7H3FN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H
    • Chave InChI: MNEAKKQYFSYZEU-UHFFFAOYSA-N
    • SMILES: N#CC1C([N+](=O)[O-])=CC(F)=CC=1

Propriedades Computadas

  • Massa Exacta: 166.01800
  • Massa monoisotópica: 166.018
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 229
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 69.6
  • XLogP3: 1.4

Propriedades Experimentais

  • Cor/Forma: White to yellowish crystal powder
  • Densidade: 1.489
  • Ponto de Fusão: 71 °C
  • Ponto de ebulição: 311.6℃ at 760 mmHg
  • Ponto de Flash: 39.2°C
  • Índice de Refracção: 1.303
  • PSA: 69.61000
  • LogP: 2.12878

4-Fluoro-2-nitrobenzonitrile Informações de segurança

  • Declaração de perigo: Harmful/Irritant
  • Número de transporte de matérias perigosas:UN 3276
  • Código da categoria de perigo: R20/21/22;R36/37/38
  • Instrução de Segurança: S26; S36/37/39
  • Identificação dos materiais perigosos: Xn
  • Classe de Perigo:6.1
  • Frases de Risco:R20/21/22; R36/37/38

4-Fluoro-2-nitrobenzonitrile Dados aduaneiros

  • CÓDIGO SH:2926909090
  • Dados aduaneiros:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Fluoro-2-nitrobenzonitrile Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-104065-0.05g
4-fluoro-2-nitrobenzonitrile
80517-21-1 95%
0.05g
$19.0 2023-10-28
Enamine
EN300-104065-0.1g
4-fluoro-2-nitrobenzonitrile
80517-21-1 95%
0.1g
$19.0 2023-10-28
eNovation Chemicals LLC
D508184-5g
4-Fluoro-2-nitrobenzonitrile
80517-21-1 97%
5g
$160 2024-05-24
eNovation Chemicals LLC
D508184-25g
4-Fluoro-2-nitrobenzonitrile
80517-21-1 97%
25g
$180 2024-05-24
Enamine
EN300-104065-0.5g
4-fluoro-2-nitrobenzonitrile
80517-21-1 95%
0.5g
$33.0 2023-10-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTHL0106-5G
4-fluoro-2-nitrobenzonitrile
80517-21-1 95%
5g
¥ 613.00 2023-04-13
abcr
AB225995-1 g
4-Fluoro-2-nitrobenzonitrile, 95%; .
80517-21-1 95%
1g
€77.40 2023-04-27
Chemenu
CM157566-5g
4-Fluoro-2-nitrobenzonitrile
80517-21-1 95%
5g
$107 2021-06-17
TRC
F594998-100mg
4-Fluoro-2-nitrobenzonitrile
80517-21-1
100mg
$64.00 2023-05-18
Chemenu
CM157566-10g
4-Fluoro-2-nitrobenzonitrile
80517-21-1 95%
10g
$173 2021-06-17

4-Fluoro-2-nitrobenzonitrile Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: Cuprous cyanide
Referência
A method of preparing 4-fluoro-2-nitrobenzonitrile as a neuroleptic intermediate
, Czechoslovakia, , ,

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium cyanide ,  Cuprous chloride
Referência
Fluorinated tricyclic neuroleptics with prolonged action. 7-Fluoro-11-[4-(2-hydroxyethyl)piperazino]-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1986, 51(3), 698-722

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Tripotassium phosphate ,  Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  20 h, 160 °C
Referência
Conversions of aryl carboxylic acids into aryl nitriles using multiple types of Cu-mediated decarboxylative cyanation under aerobic conditions
Fu, Zhengjiang; et al, Organic & Biomolecular Chemistry, 2020, 18(41), 8381-8385

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid
1.2 Reagents: Potassium cyanide ,  Cuprous chloride Solvents: Acetic acid ,  Water
1.3 Reagents: Sodium carbonate Solvents: Acetic acid ,  Water
Referência
Fluorinated tricyclic neuroleptics with prolonged action. 7-Fluoro-11-[4-(2-hydroxyethyl)piperazino]-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1986, 51(3), 698-722

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Cuprous cyanide Solvents: Hexamethylphosphoramide
Referência
Fluorinated tricyclic neuroleptics with prolonged action: derivatives and analogs of 2-[4-(7-fluoro-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-11-yl]piperazine-1-yl)ethanol
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1987, 52(7), 1811-33

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid ,  Potassium iodide Solvents: Water
2.1 Reagents: Cuprous cyanide Solvents: Hexamethylphosphoramide
Referência
Fluorinated tricyclic neuroleptics with prolonged action: derivatives and analogs of 2-[4-(7-fluoro-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-11-yl]piperazine-1-yl)ethanol
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1987, 52(7), 1811-33

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid
2.2 Reagents: Potassium cyanide ,  Cuprous chloride Solvents: Acetic acid ,  Water
2.3 Reagents: Sodium carbonate Solvents: Acetic acid ,  Water
Referência
Fluorinated tricyclic neuroleptics with prolonged action. 7-Fluoro-11-[4-(2-hydroxyethyl)piperazino]-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1986, 51(3), 698-722

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  10 h, 160 °C
Referência
Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions
Fu, Zhengjiang; et al, Journal of Organic Chemistry, 2016, 81(7), 2794-2803

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ;  20 h, 160 °C
Referência
Conversions of aryl carboxylic acids into aryl nitriles using multiple types of Cu-mediated decarboxylative cyanation under aerobic conditions
Fu, Zhengjiang; et al, Organic & Biomolecular Chemistry, 2020, 18(41), 8381-8385

Synthetic Routes 10

Condições de reacção
1.1 Solvents: Dimethylformamide
Referência
Fluorinated tricyclic neuroleptics with prolonged action: derivatives and analogs of 2-[4-(7-fluoro-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-11-yl]piperazine-1-yl)ethanol
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1987, 52(7), 1811-33

Synthetic Routes 11

Condições de reacção
Referência
Seven-membered heterocycles. 28. Neuroleptic piperazinyl derivatives of 10H-thieno[3,2-c][1]benzazepines and 4H-thieno[2,3-c][1]benzazepines
Hunziker, Fritz; et al, European Journal of Medicinal Chemistry, 1981, 16(5), 391-8

Synthetic Routes 12

Condições de reacção
1.1 -
2.1 Catalysts: Cuprous cyanide
Referência
A method of preparing 4-fluoro-2-nitrobenzonitrile as a neuroleptic intermediate
, Czechoslovakia, , ,

4-Fluoro-2-nitrobenzonitrile Raw materials

4-Fluoro-2-nitrobenzonitrile Preparation Products

4-Fluoro-2-nitrobenzonitrile Literatura Relacionada

Fornecedores recomendados
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Changfu Chemical Co., Ltd.